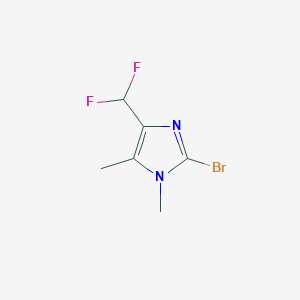
2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole is a chemical compound with the molecular formula C7H8BrF2N2. It is commonly known as BDFI and is used in scientific research for various purposes.
科学的研究の応用
BDFI is used in scientific research for various purposes. It is commonly used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. BDFI is also used as a tool for studying the mechanisms of DNA damage and repair. Additionally, BDFI has been shown to have antitumor activity and is being investigated as a potential anticancer agent.
作用機序
The mechanism of action of BDFI is not fully understood. However, it is known to interact with metal ions, particularly copper and iron, and form a complex that can bind to DNA. This interaction can lead to DNA damage and ultimately cell death. BDFI has also been shown to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
BDFI has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BDFI has also been shown to inhibit the growth of tumors in animal models. Additionally, BDFI has been shown to affect the expression of certain genes involved in DNA repair and cell cycle regulation.
実験室実験の利点と制限
BDFI has several advantages for lab experiments. It is a fluorescent probe that can be easily detected and quantified, making it a useful tool for studying metal ion interactions in biological systems. BDFI is also relatively easy to synthesize and has been shown to have low toxicity in animal models.
However, there are also limitations to using BDFI in lab experiments. It is not a highly specific probe and can interact with other molecules in addition to metal ions. Additionally, the mechanism of action of BDFI is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the use of BDFI in scientific research. One area of interest is the development of BDFI as an anticancer agent. Further studies are needed to fully understand the mechanism of action of BDFI and to optimize its antitumor activity.
Another area of interest is the use of BDFI as a tool for studying metal ion interactions in biological systems. BDFI could be used to investigate the role of metal ions in various biological processes, such as DNA damage and repair.
Conclusion:
In conclusion, 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole is a chemical compound with various scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions and as a tool for studying the mechanisms of DNA damage and repair. BDFI has also been shown to have antitumor activity and is being investigated as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of BDFI and to optimize its use in scientific research.
合成法
The synthesis of BDFI involves the reaction of 2-bromo-4-nitroimidazole with difluoromethylphenylsulfonium tetrafluoroborate in the presence of a base. The reaction proceeds through the reduction of the nitro group to an amino group followed by the substitution of the amino group with the difluoromethylphenylsulfonium group. The resulting product is then treated with a base to remove the sulfonium group, yielding BDFI.
特性
IUPAC Name |
2-bromo-4-(difluoromethyl)-1,5-dimethylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2/c1-3-4(5(8)9)10-6(7)11(3)2/h5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLAWVISVARJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
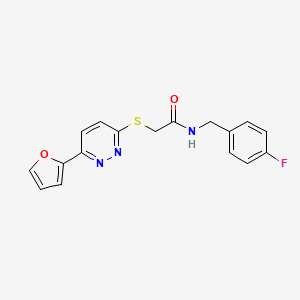
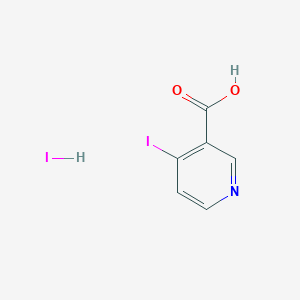

![N-[(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentyl]oxirane-2-carboxamide](/img/structure/B2912360.png)
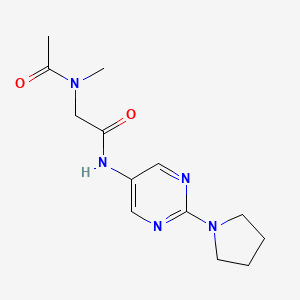

![(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2912363.png)
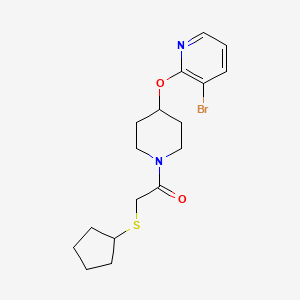
![N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline](/img/structure/B2912366.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912367.png)

![Methyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate](/img/structure/B2912369.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B2912372.png)